molecular formula C11H14O2 B1334439 2-Isobutoxybenzaldehyde CAS No. 81995-32-6

2-Isobutoxybenzaldehyde

Cat. No. B1334439
Key on ui cas rn: 81995-32-6
M. Wt: 178.23 g/mol
InChI Key: XRBSUVTUCVHXRB-UHFFFAOYSA-N
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Patent
US07314888B1

Procedure details

In 700 ml of N,N-dimethylformamide are dissolved 70.0 g of salicylaldehyde and 158.5 g of potassium carbonate. After dropwise adding 67.9 ml of 3-chloro-2-methyl-1-propene at 70° C. over a period of 30 minutes, the mixture thus obtained is stirred at 70° C. for 30 minutes. The reaction mixture is added to a mixture of ethyl acetate and water, pH is adjusted to 3.0 with 6 mol/L hydrochloric acid, and the organic layer is separated. The organic layer thus obtained is successively washed with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent is distilled off under reduced pressure. The residue thus obtained is dissolved in 350 ml of ethanol, 7.0 g of 5% palladium-carbon is added, and the mixture is stirred at 35° C. for 4 hours in a stream of hydrogen. The reaction mixture is filtered with Celite, the solvent is distilled off from the filtrate under reduced pressure. The residue thus obtained is purified by silica gel column chromatography (eluent; n-hexane:toluene=2:1) to obtain 92.4 g of 2-isobutoxybenzaldehyde as a light yellow oily product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
67.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 g
Type
reactant
Reaction Step Five
Quantity
158.5 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18]([CH3:20])=[CH2:19].Cl.[H][H]>CN(C)C=O.C(O)C.[C].[Pd].O.C(OCC)(=O)C>[CH2:17]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9])[CH:18]([CH3:20])[CH3:19] |f:1.2.3,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
67.9 mL
Type
reactant
Smiles
ClCC(=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
70 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
158.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at 70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
is successively washed with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography (eluent; n-hexane:toluene=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 92.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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